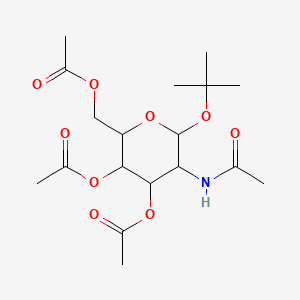

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid ist ein synthetisches Kohlenhydratderivat. Es ist bekannt für seine signifikanten antimikrobiellen Eigenschaften, was es zu einer wertvollen Verbindung in der biomedizinischen Forschung macht. Die Summenformel der Verbindung lautet C18H29NO9, und sie hat ein Molekulargewicht von 403,42 g/mol.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid beinhaltet typischerweise die Acetylierung von 2-Acetamido-2-desoxy-D-Glucose. Die Reaktionsbedingungen erfordern häufig die Verwendung von Essigsäureanhydrid und einer Base wie Pyridin, um den Acetylierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt.

Chemische Reaktionsanalyse

Reaktionstypen

Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Acetylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende deacetylierte Produkt zu ergeben.

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen an bestimmten Positionen am Glucosering einzuführen.

Substitution: Die tert-Butylgruppe kann mit geeigneten Reagenzien durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Reagenzien wie Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Deacetyliertes Produkt: Entsteht durch Hydrolyse von Acetylgruppen.

Oxidierte Derivate: Gebildet durch Einführung funktioneller Gruppen durch Oxidation.

Substituierte Derivate: Erhalten durch Ersetzen der tert-Butylgruppe durch andere funktionelle Gruppen.

Wissenschaftliche Forschungsanwendungen

Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.

Biologie: Wird in Studien im Zusammenhang mit dem Kohlenhydratstoffwechsel und Enzymwirkungen eingesetzt.

Medizin: Wird auf seine antimikrobiellen Eigenschaften und seine potenzielle Verwendung bei der Entwicklung neuer Antibiotika untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und als Vorläufer in verschiedenen chemischen Verfahren eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the glucose ring.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Deacetylated Product: Resulting from hydrolysis of acetyl groups.

Oxidized Derivatives: Formed by introducing functional groups through oxidation.

Substituted Derivatives: Obtained by replacing the tert-butyl group with other functional groups.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of specialty chemicals and as a precursor in various chemical processes.

Wirkmechanismus

Die antimikrobielle Aktivität von Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid wird auf seine Fähigkeit zurückgeführt, die Synthese der bakteriellen Zellwand zu stören. Die Verbindung zielt auf bestimmte Enzyme ab, die an der Biosynthese von Peptidoglycan beteiligt sind, einem wichtigen Bestandteil der bakteriellen Zellwand. Durch die Hemmung dieser Enzyme stört die Verbindung die Zellwandbildung, was zum Tod der Bakterienzellen führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucosamin

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-desoxy-beta-D-glucopyranose

- 2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-alpha-D-glucopyranosylchlorid

Einzigartigkeit

Tert-butyl-2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid ist aufgrund der presence of the tert-Butylgruppe in der anomeren Position einzigartig. Dieses Strukturmerkmal erhöht seine Stabilität und macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Glykoside. Darüber hinaus unterscheidet es sich durch seine starken antimikrobiellen Eigenschaften von anderen ähnlichen Verbindungen.

Biologische Aktivität

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS No. 7772-86-3) is a complex carbohydrate derivative with significant biological activity. Its molecular formula is C18H29NO9 and it has a molecular weight of approximately 403.42 g/mol. This compound is a glucosamine analog that has been studied for its potential therapeutic applications, particularly in the field of glycobiology.

Research indicates that compounds similar to this compound can influence glycosaminoglycan (GAG) synthesis. For instance, studies have shown that acetylated glucosamine analogs can inhibit the incorporation of glucosamine into GAGs, which are critical components of the extracellular matrix and play a vital role in cell signaling and tissue repair .

The specific mechanism involves competition with endogenous substrates for metabolic pathways leading to GAG synthesis. This competitive inhibition can alter cellular processes related to growth and inflammation, suggesting potential therapeutic roles in conditions where GAG production is dysregulated.

In Vitro Studies

In vitro studies have demonstrated that various acetylated glucosamine derivatives exhibit concentration-dependent inhibitory effects on GAG synthesis. For example, when primary hepatocytes were treated with these compounds, a significant reduction in the incorporation of D-[3H]glucosamine into GAGs was observed without affecting total protein synthesis, indicating a targeted action on GAG metabolism .

Case Studies

-

Case Study on Hepatocytes :

- Objective : To evaluate the effects of this compound on GAG synthesis.

- Method : Primary hepatocytes were cultured and treated with varying concentrations of the compound.

- Findings : The study found that at higher concentrations (1.0 mM), there was a marked decrease in D-[3H]glucosamine incorporation into GAGs compared to control groups. This suggests that the compound effectively inhibits GAG synthesis through competitive inhibition .

-

Comparative Study with Other Analogues :

- Objective : To compare the biological activity of this compound with other glucosamine analogs.

- Method : A series of acetylated glucosamine analogs were synthesized and tested for their inhibitory effects on GAG synthesis.

- Findings : The results indicated that while several analogs exhibited inhibitory properties, this compound showed a unique profile of activity suggesting it may have additional mechanisms influencing cellular metabolism .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Molecular Formula | Inhibition Concentration (mM) | % Inhibition on GAG Synthesis |

|---|---|---|---|---|

| This compound | 7772-86-3 | C18H29NO9 | 1.0 | 50% (approx.) |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | N/A | C14H21NO7 | 1.0 | 40% |

| Methyl 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose | N/A | C16H23NO8 | 1.0 | 35% |

Eigenschaften

Molekularformel |

C18H29NO9 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

[5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20) |

InChI-Schlüssel |

FYSQVCKOGUNJPL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.